Octyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Octyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridine and thiophene rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide and an α-halocarbonyl compound in the presence of a base such as sodium ethoxide in dimethylformamide (DMF) at 50°C . This reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization and alkylation steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Octyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the amino or ester groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Octyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antitumor agent.
Neurotropic Activity: Some derivatives of thieno[2,3-b]pyridine have shown neurotropic activity, making them candidates for treating central nervous system diseases.
Kinase Inhibitors: The compound’s structure allows it to act as an ATP-mimetic kinase inhibitor, which is useful in drug discovery programs targeting kinases.
Mechanism of Action
The mechanism of action of Octyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing their phosphorylation activity . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine: Another member of the thieno[2,3-b]pyridine family, known for its kinase inhibitory activity.
Thieno[3,2-d]pyrimidine: Similar in structure but with a pyrimidine ring, used in the synthesis of various bioactive compounds.
Uniqueness
Octyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its octyl ester group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake compared to other thieno[2,3-b]pyridine derivatives.
Properties
Molecular Formula |
C19H28N2O2S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
octyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H28N2O2S/c1-5-6-7-8-9-10-11-23-19(22)17-16(20)15-13(3)12(2)14(4)21-18(15)24-17/h5-11,20H2,1-4H3 |
InChI Key |
IGLSGCJHCNMDGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(C2=C(S1)N=C(C(=C2C)C)C)N |
Origin of Product |
United States |
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